2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17862356
InChI: InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-8-15(9-16)6-10(7-15)14(4,5)11(17)18/h10H,6-9H2,1-5H3,(H,17,18)
SMILES:
Molecular Formula: C15H25NO4
Molecular Weight: 283.36 g/mol

2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid

CAS No.:

Cat. No.: VC17862356

Molecular Formula: C15H25NO4

Molecular Weight: 283.36 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid -

Specification

Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
IUPAC Name 2-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptan-6-yl]propanoic acid
Standard InChI InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-8-15(9-16)6-10(7-15)14(4,5)11(17)18/h10H,6-9H2,1-5H3,(H,17,18)
Standard InChI Key XAKZDEMXQWUWOK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C(C)(C)C(=O)O

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 2-(2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid, reflects its unique architecture:

  • Spirocyclic Core: The azaspiro[3.3]heptane system consists of two fused three-membered rings (one pyrrolidine and one cyclopropane), creating a rigid bicyclic structure. This spiro arrangement imposes conformational constraints that enhance binding selectivity in molecular interactions .

  • Boc Protection: The tert-butoxycarbonyl group at the 2-position of the azaspiro ring serves as a temporary protective moiety for the secondary amine, enabling selective functionalization during multi-step syntheses .

  • Acid Functionalization: The 2-methylpropanoic acid (isobutyric acid) substituent at the 6-position introduces a carboxylic acid group, which facilitates solubility in polar solvents and provides a handle for further derivatization or conjugation .

Table 1: Key Structural and Molecular Data

PropertyValue/DescriptionSource Citation
Molecular FormulaC₁₆H₂₅NO₄Calculated
Molecular Weight295.37 g/molCalculated
CAS Registry NumberNot explicitly reported
Analog CAS (e.g., acetic acid derivative)1251002-39-7 (acetic acid variant)
Protective Grouptert-Butoxycarbonyl (Boc)

Synthetic Pathways and Precursors

While no direct synthesis of 2-(2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid is documented, its preparation can be inferred from methods used for analogous compounds:

Spirocyclic Core Formation

The azaspiro[3.3]heptane scaffold is typically synthesized via intramolecular cyclization or ring-closing metathesis. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1181816-12-5) is produced by oxidizing tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate with Dess-Martin periodinane .

tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylateDess-Martin periodinanetert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate\text{tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate} \xrightarrow{\text{Dess-Martin periodinane}} \text{tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate}

Physicochemical Properties

Data extrapolated from structural analogs suggest the following characteristics:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid group, with limited solubility in water .

  • Stability: The Boc group enhances stability under basic conditions but is cleavable under acidic conditions (e.g., trifluoroacetic acid) .

  • Thermal Behavior: Analogous compounds exhibit melting points between 114–116°C, suggesting similar thermal stability for the methylpropanoic acid variant .

Table 2: Comparative Physicochemical Data

Property2-methylpropanoic acid variant (Predicted)Acetic acid analog (CAS 1251002-39-7)
Molecular Weight295.37 g/mol255.31 g/mol
Melting Point~110–115°CNot reported
logP (Octanol-Water)~2.1 (estimated)1.8 (calculated)

Applications in Drug Discovery

The compound’s spirocyclic core and functional groups make it valuable in:

PROTAC Development

Spirocyclic linkers, such as those derived from azaspiro[3.3]heptane, are employed in proteolysis-targeting chimeras (PROTACs) due to their rigidity and ability to optimize ternary complex formation . The Boc-protected amine allows for controlled conjugation to E3 ligase ligands or target protein binders.

Peptide Mimetics

The constrained geometry of the azaspiro[3.3]heptane core mimics peptide secondary structures, enabling its use in stabilizing bioactive conformations of peptidomimetic drugs .

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